molecular formula C18H19NO3 B2915585 {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate CAS No. 1638736-44-3

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate

Cat. No.: B2915585
CAS No.: 1638736-44-3
M. Wt: 297.354
InChI Key: RYWOALUQXYMZKC-UHFFFAOYSA-N
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Description

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate is a high-purity chemical compound designed for research and development purposes. This ester derivative, which incorporates a 3,4-dimethylbenzyl group, is of significant interest in organic and medicinal chemistry for the construction of more complex molecules. Its molecular structure features an ester linkage adjacent to a carbamoyl group, a motif that can influence the compound's conformation and intermolecular interactions, as observed in similar crystalline benzoate derivatives . Researchers can utilize this compound as a key synthetic intermediate or building block, particularly in the exploration of structure-activity relationships (SAR) and the synthesis of potential pharmacologically active molecules. The presence of the 3,4-dimethylphenyl moiety suggests potential for increased lipophilicity, which can be a critical parameter in drug discovery for modulating properties like membrane permeability . The compound is provided with guaranteed quality and consistency. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-8-9-15(10-14(13)2)11-19-17(20)12-22-18(21)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWOALUQXYMZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate typically involves the reaction of 3,4-dimethylbenzylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or ester moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates or esters.

Scientific Research Applications

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Molecular Properties

The compound’s key structural differentiators include:

  • Aromatic substitution : The 3,4-dimethylphenyl group increases hydrophobicity compared to linear alkyl chains in simpler benzoates.
  • Carbamoyl moiety : Introduces hydrogen-bonding capacity, which may influence biological interactions.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate C₁₈H₁₉NO₃ 297.35 3,4-Dimethylbenzyl, carbamoyl
Methyl benzoate C₈H₈O₂ 136.15 Methyl ester
Methyl 3,4-dihydroxybenzoate C₈H₈O₄ 168.15 3,4-Dihydroxyphenyl
Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate C₁₅H₉Cl₂N₃O₄S 398.20 Oxadiazole, dichlorothiophene

Key Observations :

  • The target compound’s molecular weight is intermediate between methyl benzoate and the oxadiazole-containing derivative .
  • The 3,4-dimethylphenyl group enhances lipophilicity compared to hydroxylated analogs like methyl 3,4-dihydroxybenzoate .

Physical and Chemical Properties

Solubility and Stability
  • Simple alkyl benzoates (e.g., methyl benzoate) exhibit low water solubility due to nonpolar alkyl chains but moderate solubility in organic solvents .
  • The carbamoyl group in the target compound may marginally improve water solubility via hydrogen bonding, though the aromatic substituent likely dominates, resulting in low aqueous solubility.
Volatility
  • Methyl benzoate has a boiling point of 199°C , while the target compound’s larger aromatic substituent likely reduces volatility .

Research Findings and Methodological Insights

  • Docking studies : Carbamoyl groups in benzoate derivatives can improve binding affinity in hydrophobic protein pockets, as modeled by Glide XP’s scoring function .
  • Synthetic complexity : Multi-step synthesis is required for carbamoyl and aromatic substituents, contrasting with single-step esterification for alkyl benzoates .

Biological Activity

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate is a compound of interest in pharmacological and agricultural research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound.

  • Chemical Formula : C16H17N O3
  • Molecular Weight : 285.31 g/mol
  • CAS Number : 925088-20-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Insecticidal Activity
    • Studies have shown that methyl benzoate derivatives exhibit significant insecticidal properties. For instance, methyl benzoate has been reported to effectively control various agricultural pests, including the two-spotted spider mite (Tetranychus urticae) and whiteflies (Bemisia tabaci). The compound's efficacy was demonstrated through laboratory bioassays where it showed high larvicidal activity with LC50 values as low as 0.114 mg/cm² against Lymantria dispar larvae .
  • Neurotoxic Effects
    • Research indicates that the compound may influence neurophysiological functions in insects and mammals. For example, it has been noted to reduce cholinesterase activity in rats at high doses (500 mg/kg), suggesting potential neurotoxic effects . The exact mechanisms are still under investigation but may involve interference with neurotransmitter systems.
  • Sublethal Effects on Insects
    • Sublethal concentrations of methyl benzoate have been shown to affect reproductive parameters and developmental times in non-target insect species. For example, exposure to sublethal doses resulted in decreased fecundity and prolonged developmental stages in aphids .

Case Study 1: Insecticidal Efficacy

A study conducted by Feng et al. evaluated the effectiveness of methyl benzoate against various insect pests. The results indicated that:

  • Target Species : Tetranychus urticae
  • Concentration Tested : 0.5% and 1%
  • Mortality Rates : 55.3% at 0.5% and 81.3% at 1% after 24 hours.
  • Egg Hatch Reduction : 76.9% at 0.5% concentration .

Case Study 2: Neurotoxicity Assessment

Kravets-Beker et al. investigated the neurotoxic potential of methyl benzoate in laboratory rats:

  • Dosage : 500 mg/kg
  • Findings : Significant reduction in cholinesterase activity and evidence of central nervous system damage with frequent high-dose applications .

The biological activities of this compound can be attributed to its structural properties which allow it to interact with biological systems:

  • Insect Nervous System Interaction : The compound is believed to disrupt normal neurotransmission by inhibiting enzymes like cholinesterase, leading to neurotoxic symptoms in insects and potentially mammals.
  • Chemical Structure Influence : The presence of dimethylphenyl groups enhances lipophilicity, facilitating better penetration through biological membranes, which may enhance its insecticidal efficacy.

Q & A

Q. What are the established synthetic routes for [(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate, and how can reaction conditions be optimized for academic-scale preparation?

Methodological Answer: Synthesis typically involves coupling a benzoate ester precursor with a (3,4-dimethylphenyl)methyl carbamoyl group. A general procedure (adapted from analogous benzoate syntheses) includes:

  • Step 1: React 3,4-dimethylbenzylamine with a chloroacetyl chloride derivative to form the carbamoyl intermediate.
  • Step 2: Esterify with methyl benzoate under basic conditions (e.g., Na₂CO₃ in DMF) to link the carbamoyl group to the benzoate backbone .
  • Optimization Tips:
    • Use anhydrous solvents to minimize hydrolysis.
    • Monitor reaction progress via TLC or HPLC.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks to the benzoate ester (δ ~7.5–8.1 ppm for aromatic protons) and the 3,4-dimethylphenyl group (δ ~2.2–2.3 ppm for methyl groups) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from sterically hindered regions.
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carbamoyl N-H (~3200–3300 cm⁻¹).

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

  • Hazard Classification: Based on structural analogs, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Handling Protocol:
    • Use PPE (gloves, lab coat, goggles).
    • Work in a fume hood to avoid inhalation.
    • Store in a cool, dry place away from oxidizers.
  • First-Aid Measures:
    • Skin contact: Wash with soap/water; seek medical attention if irritation persists.
    • Inhalation: Move to fresh air; administer oxygen if necessary .

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s interaction with biological targets?

Methodological Answer:

  • Software Selection: Use Glide XP (Schrödinger Suite) for high-precision docking, incorporating hydrophobic enclosure and hydrogen-bond scoring .
  • Workflow:
    • Prepare the protein structure (e.g., crystal structure from PDB).
    • Generate ligand conformers (LigPrep module).
    • Validate docking parameters using known active/inactive compounds.
    • Analyze binding poses for key interactions (e.g., π-π stacking with aromatic residues).
  • Validation: Compare docking scores with experimental IC₅₀ values from enzyme assays.

Q. How can contradictions in biological activity data for related benzoate derivatives be resolved?

Methodological Answer:

  • Systematic Analysis:
    • Compare assay conditions (e.g., pH, temperature, solvent).
    • Verify compound purity via HPLC and control for degradation products .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
  • Case Study: Inconsistent enzyme inhibition data may arise from differential hydration states of the compound; crystallize the compound-protein complex to confirm binding modes .

Q. What experimental approaches investigate environmental degradation pathways?

Methodological Answer:

  • Abiotic Degradation:
    • Expose to UV light (simulated sunlight) in aqueous buffers at varying pH.
    • Monitor degradation via LC-MS; identify byproducts (e.g., hydrolyzed benzoic acid derivatives) .
  • Biotic Degradation:
    • Use soil microcosms or activated sludge systems.
    • Quantify mineralization via ¹⁴C-labeling or CO₂ evolution assays.

Q. How does the 3,4-dimethylphenyl substituent influence reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Steric Effects: The methyl groups hinder nucleophilic attack at the carbamoyl carbon, reducing reaction rates compared to unsubstituted analogs.
  • Electronic Effects: Electron-donating methyl groups increase electron density on the aryl ring, stabilizing resonance structures and altering transition-state energetics.
  • Experimental Validation:
    • Compare kinetics with analogs (e.g., 4-methylphenyl derivatives) using stopped-flow spectrophotometry.
    • Perform DFT calculations to model transition states .

Q. What crystallographic protocols refine the solid-state conformation of this compound?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement in SHELXL:
    • Solve the structure via direct methods (SHELXS).
    • Apply anisotropic displacement parameters for non-H atoms.
    • Validate using R-factors and residual electron density maps .
  • Key Metrics: Target R1 < 5%, wR2 < 12%, and complete data to θ > 25°.

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